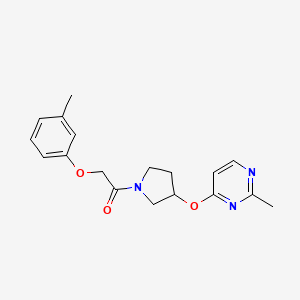

![molecular formula C20H20N6O3 B2386744 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-29-7](/img/structure/B2386744.png)

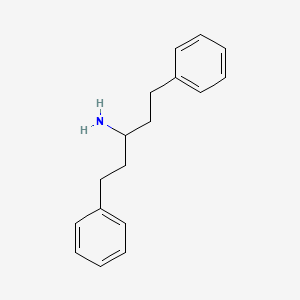

7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it . These substituents include a 3,4-dimethoxyphenyl group, a methyl group, and a pyridin-3-yl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and pyridinyl groups could affect its solubility and stability .Scientific Research Applications

- Biological Activities : 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits diverse biological activities. It acts as:

- Clinical Applications : Potential use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

- Material Sciences : Beyond medicine, this compound finds applications in material sciences .

- Microwave-Mediated Synthesis : A catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established. Enaminonitriles and benzohydrazides are used in a tandem reaction, resulting in good-to-excellent yields .

- Late-Stage Functionalization : Demonstrates synthetic utility and scalability .

- Anticancer Activity : Related compounds have shown excellent cytotoxic activity against cancer cell lines .

- CDK Enzyme Inhibition : May contribute to cell death by apoptosis .

- Bridge-Headed Nitrogen Atom : The unique structure of 1,2,4-triazolo[1,5-a]pyridine contributes to its pharmacophore design .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Cancer Research

Biological Targeting

Pharmacophore Design

Material Science Applications

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to impact various pathways related to their targets, such as the rorγt, phd-1, jak1, and jak2 pathways . These pathways have downstream effects on immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

The compound’s structure suggests potential for good bioavailability, as nitrogen-containing heterocyclic compounds are often well-absorbed and distributed in the body .

Result of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine core have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects . This suggests that the compound might have similar effects.

Action Environment

The compound’s synthesis under microwave conditions suggests that it might be stable under a range of conditions .

Future Directions

properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-12-17(19(27)25-14-5-4-8-21-10-14)18(26-20(24-12)22-11-23-26)13-6-7-15(28-2)16(9-13)29-3/h4-11,18H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQBWRMUXDNHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

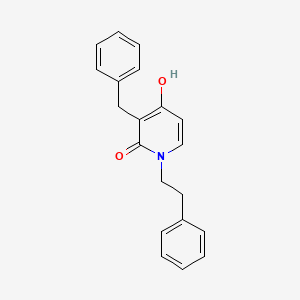

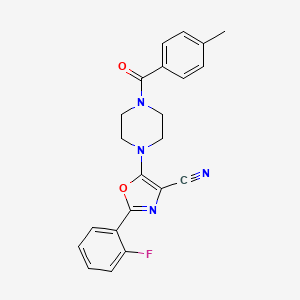

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

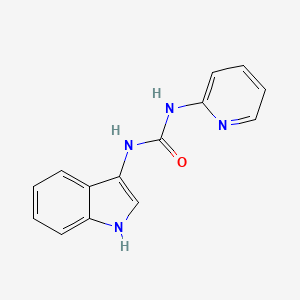

![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)

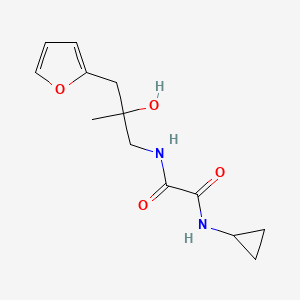

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

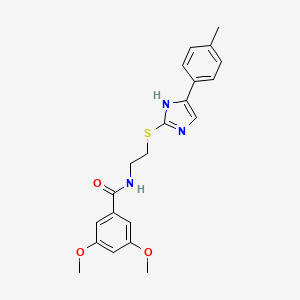

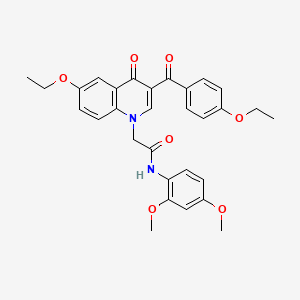

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)